{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid
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Overview
Description
{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxy acetic acid backbone with multiple functional groups, including a methoxy group, a prop-2-en-1-yl group, and a triazolyl-imino moiety.
Preparation Methods
The synthesis of {2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, allyl bromide, and 4H-1,2,4-triazole.
Alkylation: The 2-methoxyphenol undergoes alkylation with allyl bromide in the presence of a base such as potassium carbonate to form 2-methoxy-6-(prop-2-en-1-yl)phenol.
Formylation: The alkylated product is then subjected to formylation using a reagent like paraformaldehyde and a catalyst such as hydrochloric acid to introduce the formyl group at the 4-position, yielding 2-methoxy-6-(prop-2-en-1-yl)-4-formylphenol.
Condensation: The formylated product undergoes condensation with 4H-1,2,4-triazole in the presence of a base like sodium hydroxide to form the triazolyl-imino derivative.
Esterification: Finally, the triazolyl-imino derivative is esterified with chloroacetic acid in the presence of a base such as triethylamine to yield the target compound.
Chemical Reactions Analysis
{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or allyl groups can be replaced by other nucleophiles such as halides or amines.
Condensation: The triazolyl-imino moiety can participate in condensation reactions with various carbonyl compounds to form Schiff bases or other imine derivatives.
Scientific Research Applications
{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound has potential as a pharmaceutical intermediate for the synthesis of drugs with antifungal, antibacterial, or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of {2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site.
Pathways: The compound can affect various biochemical pathways, such as signal transduction or metabolic pathways, by altering the activity of key enzymes or receptors.
Comparison with Similar Compounds
{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-methoxy-4-(4H-1,2,4-triazol-4-ylimino)methylphenol and 2-methoxy-6-(prop-2-en-1-yl)phenol share structural similarities.
Uniqueness: The presence of both the triazolyl-imino moiety and the phenoxy acetic acid backbone in a single molecule makes it unique, providing a combination of functional groups that can interact with multiple molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-methoxy-6-prop-2-enyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-3-4-12-5-11(7-18-19-9-16-17-10-19)6-13(22-2)15(12)23-8-14(20)21/h3,5-7,9-10H,1,4,8H2,2H3,(H,20,21)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPABFMTYXNICL-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)CC=C)C=NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC(=O)O)CC=C)/C=N/N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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